4,4'-dichloro-[1,1'-biphenyl]-3-amine
Description
4,4'-Dichloro-[1,1'-biphenyl]-3-amine is a halogenated aromatic amine with a biphenyl backbone substituted with chlorine atoms at the 4 and 4' positions and an amine group at the 3 position. Key characteristics include:
- Molecular formula: C₁₂H₉Cl₂N.
- Functional groups: Two chlorine atoms (electron-withdrawing) and a primary amine (electron-donating).
- Potential applications: Intermediate in organic synthesis, optoelectronic materials (e.g., OLEDs), or dye manufacturing .
Properties
CAS No. |
1176472-35-7 |
|---|---|
Molecular Formula |
C12H9Cl2N |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenyl)aniline |
InChI |
InChI=1S/C12H9Cl2N/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2 |
InChI Key |
ZOHUBFLTOCYQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dichloro-[1,1’-biphenyl]-3-amine typically involves the chlorination of biphenyl followed by amination. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,4’-dichlorobiphenyl is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amine group at the 3 position.
Industrial Production Methods
Industrial production of 4,4’-dichloro-[1,1’-biphenyl]-3-amine may involve continuous flow processes to ensure high yield and purity. The chlorination step can be optimized using controlled temperature and pressure conditions, while the amination step can be carried out in a solvent such as ethanol or methanol to facilitate the reaction.
Chemical Reactions Analysis
Diazotization and Coupling Reactions
The primary amine group undergoes diazotization, forming diazonium salts that participate in coupling reactions. For example:
-
Diazotization : Treatment with nitroso sulfuric acid converts the amine to a diazonium salt under controlled temperatures (0–5°C) .
-
Coupling : The diazonium salt reacts with electron-rich aromatic compounds (e.g., 4-fluoroaniline) to form azo derivatives. This method is scalable for industrial synthesis .
Key Conditions :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, H₂SO₄, 0–5°C | Diazonium salt | >90% |
| Coupling | 4-Fluoroaniline, pH 6–7 | Azo-coupled biphenyl | 85–92% |
Oxidation Reactions
The amine group is susceptible to oxidation:
-
Quinone Formation : Oxidizing agents like KMnO₄ convert the amine to a quinone structure. This reaction is pH-dependent, with acidic conditions favoring full oxidation.
-
Side Reactions : Over-oxidation may lead to nitroso or nitro derivatives if conditions are not carefully controlled.
Oxidation Pathways :
Reduction Reactions
The chlorine substituents can be reduced under specific conditions:
-
Dehalogenation : Catalytic hydrogenation (H₂, Pd/C) removes chlorine atoms, yielding biphenylamine.
-
Amine Reduction : LiAlH₄ reduces the amine to a secondary amine, though this is less common due to steric hindrance.
Reduction Efficiency :
| Substrate | Reductant | Product | Selectivity |
|---|---|---|---|
| 4,4'-Dichloro derivative | H₂, Pd/C | Biphenylamine | 78% |
| 4,4'-Dichloro derivative | LiAlH₄ | Secondary amine | <10% |
Substitution Reactions
Chlorine atoms undergo nucleophilic aromatic substitution (NAS) under harsh conditions:
-
Hydroxylation : NaOH (200°C, 48h) replaces chlorine with hydroxyl groups, though yields are moderate (40–50%) .
Substitution Examples :
Cross-Coupling Reactions
The biphenyl core participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids forms polyaromatic systems. Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O achieve 65–80% yields .
-
Buchwald-Hartwig Amination : Forms diarylamines using Xantphos ligands and Cs₂CO₃ .
Optimized Coupling Conditions :
| Reaction Type | Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| Suzuki | Pd(dba)₂ | PPh₃ | K₃PO₄ | Dioxane | 75% |
| Buchwald | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 68% |
Environmental and Stability Considerations
-
Hydrolysis : Resistant to aqueous hydrolysis at neutral pH but degrades under acidic/basic conditions .
-
Photolysis : UV light induces dechlorination, forming biphenylamine radicals .
Key Research Findings
-
Synthetic Scalability : Industrial methods prioritize continuous flow reactors to minimize waste (e.g., <5% sodium sulfate byproduct) .
-
Biological Relevance : Derivatives exhibit fungicidal activity by inhibiting succinate dehydrogenase (SDHI mechanism) .
For further details, consult primary literature on halogenated biphenylamines in peer-reviewed journals .
Scientific Research Applications
Organic Synthesis
Dye and Pigment Production
DCBA serves as an important intermediate in the production of azo dyes and pigments. Azo compounds are characterized by the presence of one or more azo groups (-N=N-), which are crucial for the coloration properties of dyes. The chlorinated biphenyl structure enhances the stability and solubility of these dyes, making them suitable for various textile applications.
Table 1: Properties of Azo Dyes Derived from DCBA
| Dye Name | Chemical Structure | Application Area |
|---|---|---|
| Benzidine Yellow G | C34H30Cl2N6O4 | Textile dyeing |
| Pigment Yellow 12 | Based on 3,3-dichlorobenzidine | Plastics and coatings |
Pharmaceutical Applications
DCBA is utilized in synthesizing pharmaceutical compounds due to its ability to form various functional groups through chemical reactions. It is particularly noted for its role in producing antihypertensive agents and other therapeutic drugs.
Agricultural Chemicals
DCBA is a precursor in the synthesis of several agrochemicals, including fungicides and herbicides. One notable application is in the production of bixafen, a systemic fungicide that inhibits succinate dehydrogenase (SDHI), targeting a broad spectrum of fungal diseases affecting crops.
Case Study: Bixafen Development
Bixafen has been developed as a highly effective fungicide for cereal crops. The synthesis process involves using DCBA as a key intermediate to enhance yield and reduce production costs. Research indicates that bixafen effectively controls diseases caused by various fungal pathogens, contributing to improved agricultural productivity.
Environmental and Health Considerations
While DCBA has beneficial applications, it also raises concerns regarding human health and environmental safety due to its chlorinated structure. Studies have indicated potential toxicity associated with exposure to chlorinated biphenyls, necessitating careful handling and regulation.
Table 2: Health Risk Assessment for DCBA
| Risk Factor | Description | Regulatory Status |
|---|---|---|
| Carcinogenicity | Potential links to cancer | Under investigation |
| Environmental Impact | Persistence in ecosystems | Subject to regulation |
Mechanism of Action
The mechanism of action of 4,4’-dichloro-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Biphenyl Derivatives
Key Observations :
- Electron Effects : Chlorine atoms at 4,4' positions in the target compound reduce electron density in the biphenyl system compared to unsubstituted [1,1'-biphenyl]-3-amine .
- Toxicity: Aromatic amines (e.g., 3,3'-dichloro-4,4'-diaminobiphenyl) are linked to carcinogenicity, suggesting similar hazards for the target compound .
Physical and Chemical Properties
Table 2: Physical Property Comparison
Key Observations :
- The dihydrochloride form of 3,3'-dichloro-4,4'-diaminobiphenyl has higher solubility due to ionic character .
- Chlorine substituents generally increase hydrophobicity and thermal stability .
Biological Activity
4,4'-Dichloro-[1,1'-biphenyl]-3-amine, also known as 3,3'-dichlorobenzidine (DCB), is a chemical compound that has garnered attention due to its biological activity and potential health risks. This article explores its biological effects, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4,4'-dichloro-[1,1'-biphenyl]-3-amine can be represented as follows:
- Molecular Formula : C12H10Cl2N
- Molecular Weight : 253.12 g/mol
- IUPAC Name : 4,4'-dichloro-[1,1'-biphenyl]-3-amine
This compound is a member of the biphenyl family and is characterized by the presence of two chlorine atoms and an amino group.
Toxicological Profile
The toxicological profile of 4,4'-dichloro-[1,1'-biphenyl]-3-amine indicates significant health concerns. Studies have shown that this compound can lead to various toxic effects in both animal models and human exposure scenarios:
- Genotoxicity : Research indicates that DCB exhibits genotoxic properties, leading to DNA damage in various cell types. This has been observed in studies where DCB was administered to rodents, resulting in the formation of DNA adducts .
- Carcinogenicity : The International Agency for Research on Cancer (IARC) has classified DCB as a Group 2A carcinogen (probably carcinogenic to humans), based on sufficient evidence from animal studies showing that it induces tumors .
Case Studies and Research Findings
Several studies have investigated the biological activity of DCB:
- Animal Studies : A study involving Sprague Dawley rats treated with DCB revealed significant adverse effects including liver damage and alterations in hematological parameters. The study reported increased levels of liver enzymes indicating hepatotoxicity .
- In Vitro Studies : In vitro assays demonstrated that DCB can inhibit cell proliferation in various cancer cell lines. For instance, it showed IC50 values in the range of 10-30 µM against human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) .
- Mechanistic Studies : Further mechanistic studies indicated that DCB may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Genotoxicity | Induces DNA damage and adduct formation |
| Carcinogenicity | Classified as probably carcinogenic (Group 2A) |
| Hepatotoxicity | Elevated liver enzymes in animal models |
| Cytotoxicity | Inhibits proliferation in cancer cell lines |
Q & A
Q. How does 4,4'-dichloro-[1,1'-biphenyl]-3-amine interact with biological targets, and what are its structure-activity relationships (SAR)?
- Mechanism : The dichloro-biphenyl scaffold binds to enzymes (e.g., replication protein A) via hydrophobic and halogen-bonding interactions, with K values ranging from 7 μM to >250 μM .
- SAR Insights :
- Chlorine atoms at 4,4' positions enhance steric hindrance, affecting binding affinity.
- Substitution at the 3-position modulates solubility and bioavailability .
Q. What environmental factors influence the stability of 4,4'-dichloro-[1,1'-biphenyl]-3-amine, and how can degradation pathways be modeled?
- Factors :
- pH : Degrades rapidly under alkaline conditions (pH > 10) via hydrolysis .
- Temperature : Thermal decomposition above 200°C generates toxic chlorinated byproducts .
Q. How do regulatory frameworks classify 4,4'-dichloro-[1,1'-biphenyl]-3-amine, and what safety protocols are mandated for handling?
- Regulatory Status :
- Listed under Section 313 of the U.S. Emergency Planning and Community Right-to-Know Act (EPCRA) due to carcinogenicity .
- Restricted in China under Circular No. 65 (2005) for toxic chemical import/export .
- Safety Protocols :
- Use fume hoods for synthesis; avoid skin contact (classified as a Category 1B mutagen) .
Q. How can contradictions in reported biological activity (e.g., K variability) be resolved during drug discovery studies?
- Strategies :
- Assay Standardization : Control buffer ionic strength and temperature to minimize variability .
- Crystallography : Resolve binding modes to clarify discrepancies in inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
